

Application Notes and Protocols for O-1918

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For Researchers, Scientists, and Drug Development Professionals

Introduction

O-1918 is a synthetic, cannabidiol-related compound that serves as a valuable pharmacological tool for studying non-CB1/CB2 receptor signaling pathways. It functions as an antagonist at the orphan G protein-coupled receptors GPR18 and GPR55.[1][2] This document provides detailed information on the commercial sources, purity, and experimental applications of O-1918, including protocols for key in vitro assays and visualizations of its signaling pathways.

Commercial Sources and Purity

O-1918 is available from several commercial suppliers, typically with a purity of ≥95% or ≥97%, as determined by High-Performance Liquid Chromatography (HPLC). It is crucial to obtain a batch-specific Certificate of Analysis (CoA) from the supplier for detailed purity information.



Supplier	Stated Purity	Analytical Method	CAS Number
BOC Sciences	≥97%	HPLC	536697-79-7
Cayman Chemical	≥95%	Not Specified	536697-79-7
APExBIO	≥95%	Not Specified	536697-79-7
Bertin Bioreagent	≥95%	Not Specified	536697-79-7
Tocris Bioscience	≥97%	HPLC	536697-79-7
Probechem Biochemicals	Not Specified	Not Specified	Not Specified
Santa Cruz Biotechnology	Not Specified	Not Specified	536697-79-7

Biological Activity

O-1918 is a selective antagonist of GPR18 and GPR55, with no significant binding affinity for the classical cannabinoid receptors CB1 and CB2 at concentrations up to 30 μ M.[3][4][5] Its antagonist activity allows for the investigation of the physiological and pathological roles of GPR18 and GPR55. O-1918 has been shown to inhibit abnormal-cannabidiol (abn-CBD)-induced effects, such as endothelium-dependent vasodilation and cell migration.[3][5] Furthermore, it can block the activation of the phosphatidylinositol 3-kinase/Akt (PI3K/Akt) signaling pathway induced by GPR18/GPR55 agonists.[3][5]

Experimental Protocols In Vitro Cell Migration Assay (Transwell Assay)

This protocol describes how to assess the effect of O-1918 on the migration of cells in response to a chemoattractant that signals through GPR18 or GPR55.

Materials:

- Cells expressing GPR18 or GPR55
- Cell culture medium (serum-free and with serum or chemoattractant)



- O-1918 (dissolved in a suitable solvent, e.g., DMSO)
- Chemoattractant (e.g., abnormal-cannabidiol)
- Transwell inserts (e.g., 8.0 μm pore size)
- 24-well plates
- Phosphate-buffered saline (PBS)
- Fixing solution (e.g., 70% ethanol)
- Staining solution (e.g., 0.2% Crystal Violet)
- Cotton swabs
- Microscope

Procedure:

- Cell Preparation: Culture cells to 80-90% confluency. The day before the assay, detach cells and resuspend them in serum-free medium.[6]
- Assay Setup:
 - Place Transwell inserts into a 24-well plate.
 - In the lower chamber of the wells, add medium containing a chemoattractant (e.g., with 10% FBS or a specific GPR18/GPR55 agonist). For control wells, add serum-free medium.[7]
 - In the upper chamber of the inserts, seed the prepared cells in serum-free medium.
- Treatment with O-1918: Add O-1918 at various concentrations to the upper chamber along with the cells. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a suitable duration (e.g., 24 hours), allowing for cell migration.[8]



- · Fixation and Staining:
 - Carefully remove the medium from the upper chamber.
 - With a cotton swab, gently wipe the inside of the insert to remove non-migrated cells.
 - Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixing solution for 10-15 minutes.
 - Stain the migrated cells by immersing the insert in a staining solution for 5-10 minutes.[9]
- Quantification:
 - Gently wash the inserts with distilled water to remove excess stain.
 - Allow the membrane to dry.
 - Count the number of migrated cells in several fields of view using a microscope.
 - Alternatively, the dye can be eluted and the absorbance measured.

Vasorelaxation Assay

This protocol outlines a method to evaluate the inhibitory effect of O-1918 on agonist-induced vasorelaxation in isolated arterial rings.

Materials:

- Isolated arterial rings (e.g., rat mesenteric artery)
- Krebs-Henseleit solution (KHS)
- Noradrenaline (NE) or other vasoconstrictors
- GPR18/GPR55 agonist (e.g., abnormal-cannabidiol)
- O-1918
- · Organ bath system with force transducers



Procedure:

- Tissue Preparation: Mount the isolated arterial rings in an organ bath filled with KHS, maintained at 37°C and gassed with 95% O2 / 5% CO2.
- Equilibration and Sensitization: Allow the tissues to equilibrate under a resting tension.

 Sensitize the tissues by repeated stimulation with a vasoconstrictor like noradrenaline.[10]
- Pre-contraction: Induce a stable contraction in the arterial rings using a vasoconstrictor.
- Agonist-induced Relaxation: Once a stable contraction is achieved, cumulatively add a GPR18/GPR55 agonist to elicit a concentration-dependent relaxation response.
- Inhibition with O-1918: In a separate set of experiments, pre-incubate the arterial rings with O-1918 at a specific concentration for a defined period (e.g., 30 minutes) before inducing pre-contraction.
- Data Recording and Analysis: Record the changes in tension using force transducers.[10]
 Express the relaxation as a percentage of the pre-contraction. Compare the concentration-response curves for the agonist in the presence and absence of O-1918 to determine the inhibitory effect.

PI3K/Akt Signaling Pathway Analysis (Western Blotting)

This protocol details the investigation of O-1918's effect on the PI3K/Akt signaling pathway by measuring the phosphorylation of Akt.

Materials:

- Cells expressing GPR18 or GPR55
- Cell culture reagents
- GPR18/GPR55 agonist
- O-1918
- Lysis buffer



- Protein assay kit
- SDS-PAGE equipment
- Western blotting equipment
- Primary antibodies (anti-phospho-Akt, anti-total-Akt)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Imaging system

Procedure:

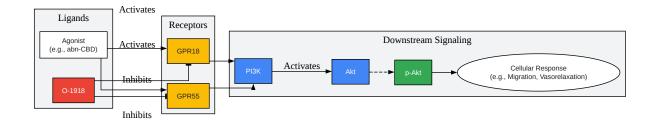
- Cell Culture and Treatment:
 - Plate cells and grow to a suitable confluency.
 - Starve the cells in serum-free medium for a few hours before treatment.
 - Pre-treat the cells with O-1918 at desired concentrations for a specific time.
 - Stimulate the cells with a GPR18/GPR55 agonist for a short period (e.g., 5-30 minutes).
- Cell Lysis and Protein Quantification:
 - Wash the cells with ice-cold PBS and lyse them with lysis buffer.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
 - Determine the protein concentration of each lysate using a protein assay kit.
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.



- Block the membrane to prevent non-specific antibody binding.
- Antibody Incubation and Detection:
 - Incubate the membrane with a primary antibody against phospho-Akt.
 - Wash the membrane and incubate with an HRP-conjugated secondary antibody.
 - Detect the signal using a chemiluminescent substrate and an imaging system.
- Stripping and Re-probing:
 - Strip the membrane of the first set of antibodies.
 - Re-probe the membrane with a primary antibody against total Akt as a loading control.
- Data Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal. Compare the levels of Akt phosphorylation across different treatment groups.

Signaling Pathways and Experimental Workflow

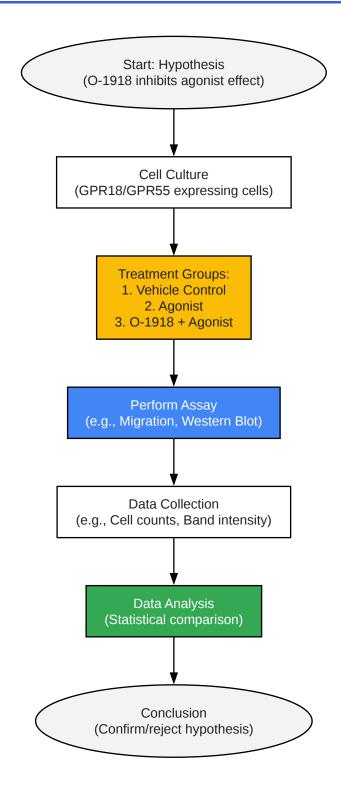
The following diagrams illustrate the signaling pathways involving O-1918 and a typical experimental workflow for its use.



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Caption: O-1918 signaling pathway.





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Caption: Experimental workflow for O-1918.



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